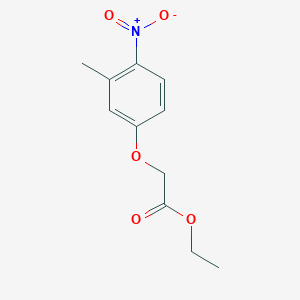
2-(3-méthyl-4-nitrophénoxy)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is an organic compound with the molecular formula C11H13NO5 It is a derivative of phenoxyacetic acid and contains both nitro and ester functional groups
Applications De Recherche Scientifique
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its structural features.
Agricultural Chemicals: May be used in the synthesis of herbicides or pesticides.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of ethyl 2-(3-methyl-4-nitrophenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions to form different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products Formed
Hydrolysis: 2-(3-methyl-4-nitrophenoxy)acetic acid.
Reduction: Ethyl 2-(3-methyl-4-aminophenoxy)acetate.
Esterification: Various ester derivatives depending on the alcohol used.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-methyl-4-nitrophenoxy)acetate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid, which can interact with various biological targets. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate can be compared with other phenoxyacetic acid derivatives:
Ethyl 2-(4-nitrophenoxy)acetate: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
Ethyl 2-(3-chloro-4-nitrophenoxy)acetate:
Ethyl 2-(3-methyl-4-aminophenoxy)acetate: The reduced form of ethyl 2-(3-methyl-4-nitrophenoxy)acetate, with different reactivity due to the presence of an amino group instead of a nitro group.
Propriétés
IUPAC Name |
ethyl 2-(3-methyl-4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)7-17-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQOXGWQBZSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2418284.png)
![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]acetamide](/img/structure/B2418285.png)
![4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2418287.png)

![2-{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)
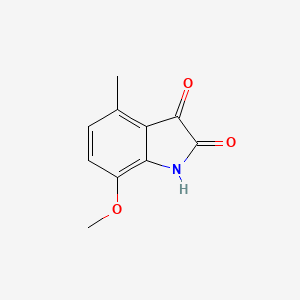
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)
![N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2418297.png)

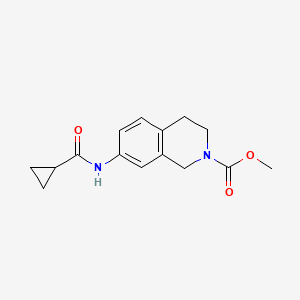
![(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B2418301.png)
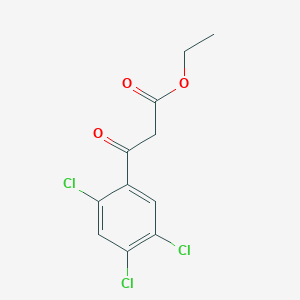
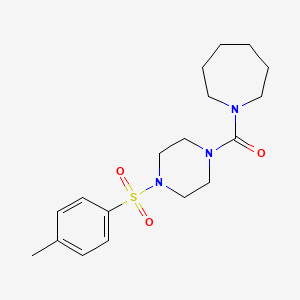
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2418304.png)
